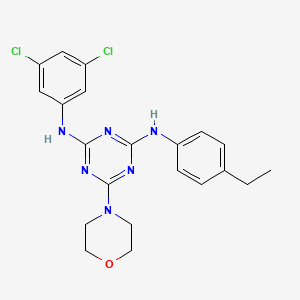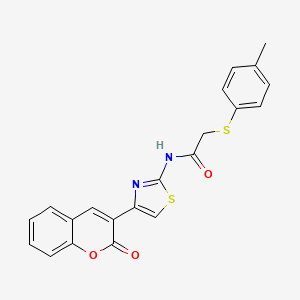![molecular formula C24H28N4O6S B2581747 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide CAS No. 533870-31-4](/img/structure/B2581747.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound. The 1,3,4-oxadiazole ring is attached to a 2,4-dimethoxyphenyl group and a 3,5-dimethylpiperidin-1-yl group. The compound also contains a sulfonylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,3,4-oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 1,3,4-oxadiazole ring could potentially influence its electronic properties .科学的研究の応用
Anticancer and Antimicrobial Applications
Anticancer Activity
Sulfonamide derivatives, particularly those carrying biologically active moieties such as 3,4-dimethoxyphenyl, have been explored for their anticancer properties. These compounds have shown in vitro activity against various cancer cell lines, including human hepatocellular carcinoma, human cervical cancer, and human colon cancer. Some derivatives were found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy, more effectively than standard drugs like dasatinib (Ghorab et al., 2016).
Antimicrobial Activity
N-Mannich bases of 1,3,4-oxadiazole compounds demonstrated broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This indicates their potential as leads for developing new antimicrobial agents (Al-Wahaibi et al., 2021).
Enzyme Inhibition
Compounds with 1,3,4-oxadiazole cores have been studied for their ability to inhibit enzymes such as butyrylcholinesterase (BChE), showcasing their relevance in research targeting neurodegenerative diseases and cancer. Molecular docking studies highlighted interactions with critical amino acid residues, suggesting these compounds could stabilize ligand binding within the enzyme's active site (Khalid et al., 2016).
Antioxidant and Anti-Inflammatory Actions
Sulfone derivatives with 1,3,4-oxadiazole and pyrazole moieties have been evaluated computationally and pharmacologically for their antioxidant, analgesic, and anti-inflammatory potentials. These studies offer a foundation for developing new therapeutic agents targeting inflammation and oxidative stress-related conditions (Faheem, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-15-11-16(2)14-28(13-15)35(30,31)19-8-5-17(6-9-19)22(29)25-24-27-26-23(34-24)20-10-7-18(32-3)12-21(20)33-4/h5-10,12,15-16H,11,13-14H2,1-4H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATMPCVMUBNZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

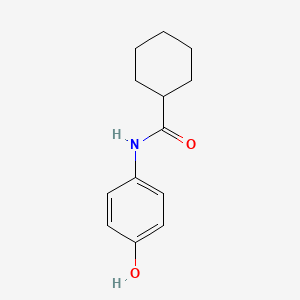
![(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2581666.png)
![Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2581669.png)
![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)
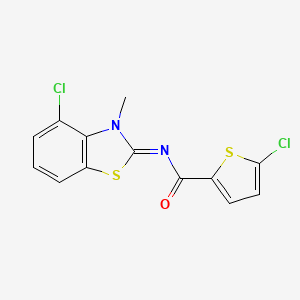
![Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate](/img/structure/B2581675.png)


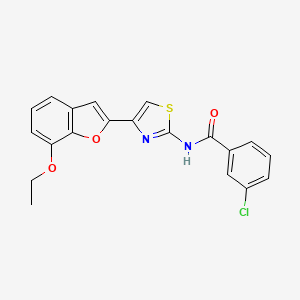
![1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2581681.png)
![2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2581682.png)
![[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate](/img/structure/B2581683.png)
